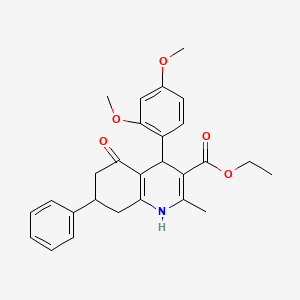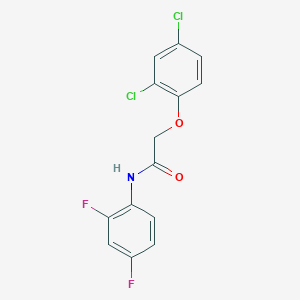![molecular formula C17H23ClO4S B5130777 diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
diethyl {4-[(4-chlorophenyl)thio]butyl}malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {4-[(4-chlorophenyl)thio]butyl}malonate, also known as CTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. CTM is a malonate ester that contains a chlorophenylthio group and a butyl chain. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields. In
科学研究应用
Diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for cancer and other diseases. This compound has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying the role of these channels in cellular function. Additionally, this compound has been shown to have anti-cancer properties in vitro, making it a promising candidate for further study as a potential therapeutic agent.
作用机制
The mechanism of action of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate is not fully understood, but it is thought to involve the inhibition of ion channels through binding to specific sites on the channel protein. Additionally, this compound has been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. Additionally, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain types of bacteria.
实验室实验的优点和局限性
One advantage of using diethyl {4-[(4-chlorophenyl)thio]butyl}malonate in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in isolation. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe tool for use in lab experiments. One limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are many potential future directions for research on diethyl {4-[(4-chlorophenyl)thio]butyl}malonate. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, further study is needed to fully understand the mechanism of action of this compound and its effects on ion channels and other cellular processes. Finally, the development of new synthesis methods for this compound could lead to improved purity and yield, making it more accessible to researchers.
合成方法
The synthesis of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate involves the reaction of diethyl malonate with 4-chlorothiophenol and 1,4-dibromobutane in the presence of a base. The resulting product is then purified through column chromatography. This method has been shown to yield this compound in high purity and yield.
属性
IUPAC Name |
diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4S/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFZMDZJJAMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCSC1=CC=C(C=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)
![6-chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B5130715.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5130716.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5130738.png)
![2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5130748.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)


![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)
